Phenibut

描述

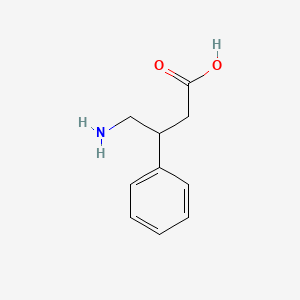

Structure

3D Structure

属性

IUPAC Name |

4-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFOCGYVTAOKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870838 | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-21-3 | |

| Record name | Phenibut | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenibut | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .beta.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENIBUT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2M58D6LA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Enantiomeric Research of 4 Amino 3 Phenylbutanoic Acid

Chiral Center at the β-Carbon and Enantiomeric Pairs

The presence of a stereocenter at the β-carbon (the carbon atom at the third position relative to the carboxyl group) in 4-amino-3-phenylbutanoic acid results in the existence of two distinct, non-superimposable mirror-image isomers known as enantiomers. wikipedia.orgnih.gov These enantiomers are designated as the (R)- and (S)-forms. wikipedia.orgnih.govnih.gov The racemic mixture contains equal amounts of both enantiomers. researchgate.netncats.io

The spatial arrangement of the atoms around the chiral β-carbon defines the (R) or (S) configuration of each enantiomer. This difference in three-dimensional structure is crucial as it dictates how each isomer interacts with chiral biological molecules, such as receptors in the body. researchgate.netncats.io

Differential Receptor Affinity and Biological Activity of (R)- and (S)-Enantiomers

The (R)- and (S)-enantiomers of 4-amino-3-phenylbutanoic acid exhibit notable differences in their affinity for various receptors and, consequently, their biological activities. researchgate.netncats.io

Research has primarily focused on the (R)-enantiomer due to its significantly higher affinity for the GABAB receptor. researchgate.netnih.gov Studies have shown that (R)-phenibut is the active enantiomer at the GABAB receptor, with an affinity more than 100 times greater than that of the (S)-enantiomer. wikipedia.orgcaldic.com The pharmacological activity of the racemic mixture is largely attributed to the (R)-enantiomer. researchgate.netnih.gov In addition to its GABAB receptor activity, (R)-phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs). researchgate.netwho.int Its binding affinity for the α2-δ subunit is reported to be four times higher than its affinity for the GABAB receptor. who.int

The (S)-enantiomer of 4-amino-3-phenylbutanoic acid displays very low affinity for the GABAB receptor. researchgate.netnih.gov However, it does bind to the α2-δ subunit of VDCCs with an affinity similar to that of the (R)-enantiomer. wikipedia.org While largely inactive at the GABAB receptor, the (S)-enantiomer has been identified as a substrate for the enzyme gamma-aminobutyric acid aminotransferase. ncats.io

| Compound | α2δ | GABAB |

|---|---|---|

| (R)-Phenibut | 23 | 92 |

| (S)-Phenibut | 39 | >1,000 |

| Baclofen | 156 | 6 |

| Gabapentin (B195806) | 0.05 | >1,000 |

Methods for Enantiomeric Resolution in Research

Given the distinct pharmacological profiles of the (R)- and (S)-enantiomers, their separation and isolation, known as enantiomeric resolution, are critical for research. who.intsmolecule.com

Chromatographic techniques are fundamental for the chiral resolution of 4-amino-3-phenylbutanoic acid. who.int These methods often involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comchromatographytoday.com One reported method involves the fractional crystallization of a diastereomeric salt of the N-carbobenzyloxy derivative of the compound, followed by the removal of the protecting group. who.int Another approach utilizes enzymatic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two. google.com

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool for the analytical and preparative separation of the enantiomers of 4-amino-3-phenylbutanoic acid. scirp.orgscirp.org The choice of the chiral stationary phase and the mobile phase composition are critical for achieving effective separation. phenomenex.comwindows.net

Advanced Synthetic Methodologies for 4 Amino 3 Phenylbutanoic Acid and Its Derivatives

Multi-Step Synthetic Routes

Multi-step syntheses are common for producing 4-amino-3-phenylbutanoic acid, often prioritizing yield, cost-effectiveness, and scalability. These routes typically involve a sequence of classical organic reactions to build the target molecule from readily available starting materials.

Condensation Reactions in Synthesis

A frequently employed initial step in the synthesis of 4-amino-3-phenylbutanoic acid is a condensation reaction. evitachem.com One common approach involves the condensation of benzaldehyde (B42025) with ethyl acetoacetate (B1235776). smolecule.comgoogle.com This reaction, often catalyzed by a base such as piperidine (B6355638) or triethylamine (B128534) in a protic solvent like ethanol (B145695), forms a crucial carbon-carbon bond and sets the stage for subsequent transformations. google.com The reaction conditions are typically mild, proceeding at room temperature over an extended period to ensure a high yield of the initial intermediate.

Another synthetic pathway begins with the condensation of benzaldehyde and diethyl malonate. google.com This reaction can be carried out in a non-toxic solvent like cyclohexane, with the removal of water to drive the reaction towards the product, making it suitable for large-scale industrial production. google.com

Decarbonylation and Cyclization Stages

Following the initial condensation, the synthetic sequence often involves decarbonylation and cyclization steps. For instance, the intermediate derived from the benzaldehyde and ethyl acetoacetate condensation can be treated with a strong alkali solution, leading to decarbonylation to form 3-phenylglutaric acid. smolecule.comgoogle.com

In an alternative route, the product of benzaldehyde and diethyl malonate condensation is converted to diethyl cyanobenzylmalonate. google.comchemicalbook.com This intermediate then undergoes reduction with hydrogen, leading to a cyclization reaction that forms 4-phenyl-3-carbethoxypyrrolidone-2. google.comchemicalbook.com This lactam is a key intermediate that can be further processed to yield the final product.

A different approach involves the transformation of β-aryl-γ-nitroalkane intermediates into β-phenyl-γ-lactams. This is achieved through a reduction/cyclization cascade, for example, using zinc/acetic acid and TiCl3.

Hydrolysis and Oxidation Steps

Hydrolysis is a critical step in many synthetic routes to liberate the final 4-amino-3-phenylbutanoic acid. The intermediate 4-phenyl-3-carbethoxypyrrolidone-2 undergoes hydrolysis and decarboxylation in an acidic medium to yield the target compound. google.comchemicalbook.com Similarly, the hydrochloride salt can be obtained through hydrolysis of intermediates with hydrochloric acid. evitachem.com

In some methods, an oxidation step is necessary. For example, after forming 5-amino-5-oxo-3-phenyl-pentanoic acid via hydrolysis, an oxidation reaction under alkaline conditions yields 4-amino-3-phenylbutanoic acid. smolecule.comgoogle.com The amino group itself can also undergo oxidation reactions under specific conditions. evitachem.com

Isolation and Purification of Intermediates

Throughout the multi-step synthesis, the isolation and purification of intermediates are crucial for obtaining a high-purity final product. Techniques such as filtration and recrystallization are commonly employed. For instance, the initial condensation product can be isolated by filtration and then purified by recrystallization from a suitable solvent like ethanol. In some processes, ethylene (B1197577) glycol is used to facilitate the precipitation and isolation of intermediates. google.com The final product, often in its hydrochloride salt form, is also purified by recrystallization to achieve high purity levels, which is essential for pharmaceutical applications. evitachem.comgoogle.com

Table 1: Overview of Selected Multi-Step Synthesis Intermediates and Reagents

| Step | Starting Materials | Key Reagents/Conditions | Intermediate Formed |

|---|---|---|---|

| Condensation | Benzaldehyde, Ethyl Acetoacetate | Ethanol, Organic Base (e.g., Piperazine) | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester smolecule.comgoogle.com |

| Condensation | Benzaldehyde, Diethyl Malonate | Cyclohexane, Piperidine, Benzoic Acid | Benzalmalonic acid diethyl ether google.com |

| Hydrolysis/Decarbonylation | 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester | Strong Alkaline Solution, Heat | 3-Phenylglutaric acid smolecule.comgoogle.com |

| Reduction/Cyclization | Diethyl cyanobenzylmalonate | Hydrogen, Catalyst | 4-phenyl-3-carbethoxypyrrolidone-2 google.comchemicalbook.com |

| Hydrolysis | 4-phenyl-3-carbethoxypyrrolidone-2 | Acidic Medium | 4-Amino-3-phenylbutanoic acid google.comchemicalbook.com |

| Oxidation | 5-amino-5-oxo-3-phenyl-pentanoic acid | Oxidant, Alkaline Conditions | 4-Amino-3-phenylbutanoic acid smolecule.comgoogle.com |

Enantioselective Synthesis Approaches

The synthesis of specific enantiomers of 4-amino-3-phenylbutanoic acid is of great importance as the biological activity often resides in a single stereoisomer. Enantioselective synthesis aims to produce these chiral molecules with high optical purity.

Chiral Ligand-Mediated Enantioselective C(sp³)-H Arylation

A modern and powerful strategy for enantioselective synthesis is the use of chiral ligands to direct metal-catalyzed reactions. Specifically, palladium-catalyzed enantioselective C(sp³)-H arylation has emerged as a promising method for synthesizing chiral γ-amino butyric acid (GABA) analogues. researchgate.netnih.gov

This approach utilizes a chiral ligand, such as an acetyl-protected amino quinoline (B57606) (APAQ), to mediate the palladium-catalyzed arylation of a C(sp³)-H bond. researchgate.netnih.gov This reaction allows for the direct introduction of a phenyl group onto the carbon backbone in a stereocontrolled manner, leading to the formation of enantiomerically enriched products. researchgate.netnih.gov Research in this area has demonstrated the ability to achieve moderate to good yields and enantiomeric excesses. researchgate.netnih.gov The development of novel chiral arene ligands derived from structures like [2.2]paracyclophane for use in ruthenium(II)-catalyzed enantioselective C-H activation further expands the toolkit for such transformations. nih.gov

Another enantioselective method involves the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, catalyzed by chiral cinchona alkaloid-derived thioureas. scirp.org The resulting β-aryl-γ-nitroalkane intermediates can then be converted to enantiomerically enriched β-phenyl-γ-lactams through a reduction and cyclization cascade. scirp.org These lactams are then hydrolyzed to yield the desired enantiomer of 4-amino-3-phenylbutanoic acid. scirp.org

Table 2: Research Findings in Enantioselective Synthesis

| Method | Catalyst/Ligand | Key Transformation | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | Chiral Cinchona Alkaloid-derived Thioureas | Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins | Up to 98% ee for the adduct | |

| C(sp³)-H Arylation | Palladium(II) with Acetyl-Protected Amino Quinoline (APAQ) Ligand | Enantioselective arylation of GABA | Up to 74% ee | researchgate.netnih.gov |

| Asymmetric Azidation | Cinchonidine-derived Sulfamide | Desymmetrization of 3-phenylglutaric anhydride | High enantioselectivity | rsc.org |

Synthesis of Enantiomerically Pure γ-Aminobutyric Acid Derivatives

The biological activity of 4-amino-3-phenylbutanoic acid is stereospecific, with the (R)-enantiomer being significantly more active. This has driven the development of numerous methodologies to access enantiomerically pure forms of the compound and its derivatives. These strategies can be broadly categorized into asymmetric synthesis, where the desired stereocenter is set during the reaction, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

A prominent asymmetric strategy involves the Michael addition reaction. Organocatalytic enantioselective Michael addition of nitromethane (B149229) to cinnamaldehyde (B126680) derivatives, facilitated by catalysts like polystyrene-supported cis-4-hydroxydiphenylprolinol, produces chiral γ-nitroaldehydes. Current time information in Bangalore, IN. These intermediates can then be converted to the final GABA analogues through subsequent oxidation and reduction steps. Current time information in Bangalore, IN. Another approach utilizes chiral cinchona alkaloid-derived thioureas as organocatalysts for the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins, leading to chiral β-aryl-γ-nitroalkanes. researchgate.net These intermediates are then transformed into enantiopure (S)- or (R)-phenibut through a sequence of reduction, cyclization, and hydrolysis reactions. researchgate.netgoogle.com For instance, the nitro group is reduced using zinc in acetic acid with a substoichiometric amount of TiCl₃, which also facilitates the cyclization to a β-phenyl-γ-lactam intermediate. nih.gov The final enantiomerically pure product is obtained by hydrolysis of this lactam with 6N HCl. google.comnih.gov

Continuous flow processes have been developed for the asymmetric synthesis of γ-nitrobutyric acids, which are key chiral precursors to phenibut and its fluorinated analogs. Current time information in Bangalore, IN. This method employs a heterogeneous organocatalyst and offers advantages in productivity and sustainability over traditional batch approaches. Current time information in Bangalore, IN.

Chiral resolution offers an alternative pathway. This can be achieved by forming diastereomeric salts with a chiral resolving agent. Optically active bases such as cinchonidine (B190817) or L-(−)-α-methylbenzylamine have been used to resolve N-carbobenzyloxy protected racemic 4-amino-3-phenylbutanoic acid via fractional crystallization. who.int Enzymatic resolution is another powerful technique. For example, the enzyme α-chymotrypsin can selectively catalyze the cyclization of the (S)-enantiomer of a 3-aryl-4-aminobutyric acid ester into the corresponding 4-(S)-aryl-2-pyrrolidinone, leaving the (R)-ester unreacted. google.com The separated ester and lactam can then be hydrolyzed to yield the pure (R)- and (S)-enantiomers of the acid, respectively. google.com

Synthesis of Salt Forms for Research Applications

Purity optimization is critical for obtaining research-grade material. Recrystallization is the most common method for purification. Various solvent systems have been reported to be effective. A Russian patent describes a method where the crude product is recrystallized from hydrochloric acid with the addition of activated carbon to yield white crystals with a melting point of 195–196 °C. google.com Other methods detail recrystallization from ethanol or a mixture of diethyl ether and light petroleum. researchgate.netgoogle.com Industrial preparation methods focus on achieving high purity (>99%) through controlled crystallization processes. The choice of solvent and conditions can be crucial, as crystallization behavior can be complex. mdpi.com For instance, studies on the crystallization of this compound with co-formers highlight that phase purity is not always guaranteed and requires careful control of conditions. mdpi.com In addition to recrystallization, chromatographic techniques using chiral stationary phases can be employed for both separation of enantiomers and purification. who.int

Derivatization Strategies for Analogues and Future Leads

Modification of the phenyl ring of 4-amino-3-phenylbutanoic acid has been a key strategy to develop analogs with altered pharmacological profiles. The introduction of substituents such as halogens or alkyl groups can significantly impact the molecule's properties.

Fluorinated Analogs : The synthesis of fluorothis compound (β-(4-fluorophenyl)-GABA) has been reported alongside that of this compound itself, often using similar synthetic strategies. Current time information in Bangalore, IN.wikipedia.org For example, telescoped continuous flow processes that generate chiral γ-nitrobutyric acid intermediates are applicable to the synthesis of fluorothis compound precursors starting from the corresponding fluorinated cinnamaldehyde. researchgate.net

Methylated Analogs : Tolibut (β-(4-methylphenyl)-GABA) is a known methylated analog. wikipedia.org The synthesis of β-methylated analogs has been achieved through methods involving the enantioselective conjugate addition of malonates to nitroalkenes. nih.gov The resulting adducts can be converted into γ-lactam thioesters, which are then hydrolyzed with 6N HCl to yield β-methylated analogs of this compound as their hydrochloride salts. nih.gov Nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, which are analogs of tolibut, have also been synthesized. researchgate.net

The general synthetic routes developed for 4-amino-3-phenylbutanoic acid are often adaptable for creating a library of analogs with various substituents on the phenyl ring, allowing for systematic exploration of structure-activity relationships.

The core structure of 4-amino-3-phenylbutanoic acid possesses two primary reactive sites for derivatization: the primary amino group and the carboxylic acid group. These functional groups allow for a wide range of chemical modifications to produce novel analogs.

One notable modification involves the transformation of the primary amino group. Researchers have successfully replaced the terminal amino group with a tetrazol-1-yl fragment. researchgate.netarkat-usa.org This was achieved by reacting 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide (B81097) in acetic acid, yielding 4-(tetrazol-1-yl)-3-phenylbutanoic acid. researchgate.netarkat-usa.org The tetrazole ring is often used in medicinal chemistry as a metabolically stable isostere of a carboxylic acid group, but in this case, it serves as a replacement for the amino group, creating a unique analog. researchgate.net

The carboxylic acid and amino groups can also be involved in creating one-pot synthesis routes for chemical delivery systems, where consecutive esterification, amidation, methylation, and reduction can be performed without isolating intermediates. researchgate.netopenmedicinalchemistryjournal.com For instance, the carboxylic acid can be activated, for example with oxalyl chloride, and then reacted with an alcohol to form an ester. openmedicinalchemistryjournal.com Subsequent modifications can be made to the amino group, demonstrating the versatility of the scaffold for creating diverse derivatives. arkat-usa.org

Biological Activity and Preclinical Research Applications

Neuropharmacological Investigations

Preclinical studies utilizing various animal models have been instrumental in characterizing the neuropharmacological profile of 4-Amino-3-phenylbutanoic acid. These investigations have provided foundational data on its interactions with neural pathways and its potential effects on behavior and neuronal function. The primary mechanism of action is reported as agonism at the GABA(B) receptor, with some activity at the α2-δ subunit of voltage-dependent calcium channels. nih.govresearchgate.netwho.int

The anxiolytic, or anxiety-reducing, properties of 4-Amino-3-phenylbutanoic acid have been evaluated in rodent models. In one study, the compound demonstrated tranquilizing effects in the Elevated-Plus Maze, a standard behavioral test for anxiety. conductscience.com It is suggested that its primary action as a GABA-mimetic contributes to these anxiolytic effects by enhancing inhibitory neurotransmission. nih.govresearchgate.net However, research has also shown that the compound's efficacy can be model-dependent. For instance, in an experimentally modeled anxiety state based on a conflict situation in rats, 4-Amino-3-phenylbutanoic acid did not display anxiolytic properties, unlike benzodiazepine (B76468) derivatives.

Table 1: Summary of Anxiolytic Activity Research in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Elevated-Plus Maze (Rodents) | Demonstrated tranquilizing and anxiolytic effects. | conductscience.com |

| Conflict Situation Model (Rats) | Did not display anxiolytic properties in this specific model. | - |

Research has been conducted into the neuroprotective potential of 4-Amino-3-phenylbutanoic acid, particularly in the context of cerebral ischemia. A study utilizing a rat model of focal ischemia, induced by a 10-minute occlusion of the common carotid arteries, investigated the effects of the compound in combination with other organic acids. nih.gov The prophylactic administration of these compositions was found to prevent a decrease in cerebral blood flow during the ischemic event and reduce the severity of subsequent hypoperfusion and hyperperfusion. nih.gov A 7-day course of therapeutic administration also showed a pronounced cerebroprotective effect, suggesting a potential role in mitigating neuronal damage associated with cerebrovascular events. nih.gov

Table 2: Research Findings on Neuroprotective Effects

| Disorder Model | Animal | Observed Effects | Reference |

|---|---|---|---|

| Focal Cerebral Ischemia (Subtotal and Transient) | Rat | Prevented decrease in cerebral blood flow; reduced postischemic hypoperfusion and hyperperfusion. | nih.gov |

The anticonvulsant activity of 4-Amino-3-phenylbutanoic acid has been assessed in several preclinical models, with varied results depending on the seizure induction agent. The compound has been reported to antagonize hyperkinesis in seizures induced by arecoline (B194364) and barbiturates. conductscience.com Conversely, it was not found to be effective against seizures induced by bemegride, nicotine, electroshock, strychnine, or pentylenetetrazol (PTZ). conductscience.comrsu.lv

In a model of penicillin-induced epilepsy in rats, direct injection of the compound into the epileptogenic focus suppressed its activity. nih.gov However, systemic administration did not produce an independent antiepileptic effect in this model. nih.gov Notably, when administered systemically, 4-Amino-3-phenylbutanoic acid was found to enhance the antiepileptic effect of sodium valproate. nih.gov In rats genetically prone to audiogenic seizures, it has been shown to potentiate the effects of other anticonvulsants like phenytoin (B1677684) and ethosuximide. conductscience.com

Table 3: Overview of Anticonvulsant Activity Studies

| Seizure Model | Animal | Activity of 4-Amino-3-phenylbutanoic acid | Reference |

|---|---|---|---|

| Arecoline-induced seizures | Rodent | Effective (antagonized hyperkinesis) | conductscience.com |

| Barbiturate-induced seizures | Rodent | Effective (antagonized hyperkinesis) | conductscience.com |

| Pentylenetetrazol (PTZ)-induced seizures | Rodent | Not effective | conductscience.comrsu.lv |

| Electroshock, Strychnine, Nicotine-induced seizures | Rodent | Not effective | conductscience.com |

| Penicillin-induced epilepsy | Rat | Effective on direct focal injection; not effective systemically alone, but enhanced sodium valproate's effect. | nih.gov |

| Audiogenic seizures | Rat (genetically prone) | Potentiated the effects of other anticonvulsants. | conductscience.com |

Investigations into the analgesic properties of 4-Amino-3-phenylbutanoic acid have identified antinociceptive effects, particularly for its R-enantiomer. rsu.lv The mechanism for these effects is associated with its binding to the α2-δ subunit of voltage-dependent calcium channels, a mechanism similar to that of gabapentin (B195806). who.intrsu.lv

In the formalin-induced paw-licking test, a model for inflammatory pain, pretreatment with R-phenibut led to a dose-dependent decrease in the nociceptive response during both the initial and later phases of the test. rsu.lv Furthermore, in a chronic constriction injury model of the sciatic nerve, which simulates neuropathic pain, treatment with both R- and S-phenibut was found to alleviate mechanical and thermal allodynia. rsu.lv The antinociceptive effects in the formalin test were not blocked by a GABA(B) receptor-selective antagonist, suggesting the analgesic action is mediated through its effect on the α2-δ subunit rather than the GABA(B) receptor. rsu.lv

Table 4: Summary of Analgesic Effects Research

| Pain Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Formalin-induced paw-licking | R-phenibut dose-dependently decreased nociceptive responses. | Binding to the α2-δ subunit of voltage-dependent calcium channels. | rsu.lv |

| Chronic Constriction Injury (CCI) of sciatic nerve | Alleviated mechanical and thermal allodynia. | Binding to the α2-δ subunit of voltage-dependent calcium channels. | rsu.lv |

4-Amino-3-phenylbutanoic acid has been described as a nootropic, or cognition-enhancing, agent. nih.govresearchgate.net Preclinical research supports this classification. In a study using the Passive Avoidance Test, which assesses learning and memory in rodents, mice treated with the compound showed significantly longer latency times to enter a chamber previously associated with an aversive stimulus. conductscience.com This suggests an improvement in their ability to remember the negative association. conductscience.com The compound is also reported to have reversed amnesia induced by chloramphenicol (B1208) and enhanced performance in swimming and rotating rod tests in mice. who.int

Research in Neurological Disorders

Beyond investigations into specific neuropharmacological activities, 4-Amino-3-phenylbutanoic acid has been studied in the context of various neurological disorders. In Russia, it has been used in the therapy of conditions characterized by asthenia, depression, post-traumatic stress, and vestibular disorders. nih.govresearchgate.net

Preclinical research provides a basis for these applications. The cerebroprotective effects observed in animal models of cerebral ischemia suggest its potential relevance for cerebrovascular diseases. nih.gov Furthermore, its demonstrated antinociceptive activity in a neuropathic pain model indicates a potential application in managing chronic pain syndromes. rsu.lv The compound's anticonvulsant properties, particularly its ability to potentiate other antiepileptic drugs, are relevant to the study of epilepsy. conductscience.comnih.gov

Epilepsy Research Models

Research into the therapeutic potential of compounds related to 4-Amino-3-phenylbutanoic acid has shown promise in the context of genetic epilepsies. Specifically, the chemical chaperone 4-phenylbutyric acid (PBA) has been investigated for its effects on seizures associated with variants in the SLC6A1 gene, which encodes the GABA transporter GAT-1. nih.govnih.govnih.gov Pathogenic variants of this gene are a known cause of developmental and epileptic encephalopathies. nih.gov

In preclinical models, including patient variant-bearing cells and knock-in mice, PBA has demonstrated the ability to restore the uptake of gamma-aminobutyric acid (GABA). nih.govnih.govnih.gov The primary mechanism is believed to be the partial or complete loss of GABA uptake due to reduced trafficking of the GAT-1 protein to the cell membrane. nih.gov PBA, acting as a chemical chaperone, is thought to facilitate the forward trafficking of the wildtype GAT-1 protein, thereby increasing its presence on the cell membrane and enhancing GABA uptake. nih.govnih.gov

Studies using heterozygous knock-in mouse models of SLC6A1 variants have shown that PBA treatment can increase GAT-1 expression and suppress spike-wave discharges, a key electrographic feature of absence seizures. nih.govnih.gov These findings suggest that leveraging chemical chaperones to enhance the function of remaining wildtype proteins is a viable research avenue for genetic epilepsies. nih.govnih.gov

Table 1: Summary of 4-Phenylbutyric Acid (PBA) Effects in Epilepsy Research Models

| Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| SLC6A1 Patient Variant-bearing Cells (Astrocytes and Neurons) | Increased GABA uptake | Facilitates trafficking of wildtype GAT-1 protein to the cell membrane | nih.govnih.gov |

| SLC6A1 Heterozygous Knock-in Mice | Suppressed spike-wave discharges and reduced seizures | Increased GAT-1 expression and GABA uptake | nih.govnih.govnih.gov |

Anxiety Disorder Research Models

4-Amino-3-phenylbutanoic acid, also known as this compound, has been evaluated in preclinical models for its anxiolytic (anxiety-reducing) properties. A standard model used to assess anxiety-related behaviors in rodents is the Elevated-Plus Maze. This apparatus consists of two open arms and two enclosed arms, and the rodent's preference for the enclosed arms is indicative of anxiety.

In one study, the effects of 4-Amino-3-phenylbutanoic acid were compared to diazepam, a well-known anxiolytic drug. Administration of 4-Amino-3-phenylbutanoic acid demonstrated tranquilizing and anxiolytic effects in rodents subjected to the Elevated-Plus Maze. This suggests that the compound possesses anxiety-reducing properties comparable to established medications in this specific behavioral model.

However, it is noteworthy that in a social interaction test, another model used to assess anxiety, 4-Amino-3-phenylbutanoic acid did not produce the same effects as diazepam, indicating a potentially different behavioral profile.

Table 2: Effects of 4-Amino-3-phenylbutanoic acid in Anxiety Research Models

| Research Model | Observation | Implication |

|---|---|---|

| Elevated-Plus Maze (Rodents) | Demonstrated tranquilizing and anxiolytic effects | Possesses anxiety-reducing properties |

Spasticity Research Models

Direct preclinical research specifically modeling the effects of 4-Amino-3-phenylbutanoic acid on spasticity is limited in the available literature. However, its structural similarity to baclofen, a well-established GABA-B agonist used clinically as a muscle relaxant to treat spasticity, is noteworthy.

Baclofen exerts its effects by acting on GABA-B receptors at the spinal cord level, leading to a reduction in the hyperexcitable reflexes that cause muscle stiffness. Given that 4-Amino-3-phenylbutanoic acid is also a GABA-B receptor agonist, it is hypothesized to share some muscle-relaxant properties with baclofen. This structural and mechanistic similarity suggests a potential area for future preclinical investigation using established animal models of spasticity, such as those induced by spinal cord injury or in genetic models of cerebral palsy.

Research in Metabolic and Other Systems

Pancreatic β-cell Function Modulation Research

The chemical chaperone 4-phenylbutyric acid (PBA) has been investigated for its protective effects on pancreatic β-cells, which are responsible for insulin (B600854) production and are central to the pathology of diabetes. nih.gov Research has shown that endoplasmic reticulum (ERS) stress is a significant factor in β-cell dysfunction and death. nih.gov

In a mouse insulinoma cell line (MIN6), glucocorticoids were shown to induce ERS and apoptosis. nih.gov However, treatment with PBA was found to alleviate these effects, suggesting a protective role for the compound. nih.gov PBA treatment decreased the expression of key ERS-related proteins such as BIP, ATF6, IRE1, PERK, and CHOP. nih.gov

Furthermore, in a mouse model of type 2 diabetes and obesity, oral PBA treatment significantly reduced severe hyperglycemia and decreased hyperinsulinemia. A key finding was that PBA treatment also reduced the prevalence and severity of islet amyloid deposition, a pathological hallmark of type 2 diabetes associated with β-cell loss. These findings highlight the potential of chemical chaperones like PBA to improve β-cell function and glucose metabolism by mitigating ERS. nih.gov

Table 3: Effects of 4-Phenylbutyric Acid (PBA) on Pancreatic β-cells

| Research Model | Key Finding | Mechanism | Reference |

|---|---|---|---|

| MIN6 Mouse Insulinoma Cell Line | Alleviated glucocorticoid-induced endoplasmic reticulum stress and apoptosis | Decreased expression of ERS-related proteins (BIP, ATF6, IRE1, PERK, CHOP) | nih.gov |

Dipeptidyl Peptidase-IV (DP-IV) Inhibition Research for Metabolic Diseases

Derivatives of 4-Amino-3-phenylbutanoic acid have been identified as potential inhibitors of the dipeptidyl peptidase-IV (DP-IV) enzyme. google.com DP-IV is a key enzyme in glucose metabolism as it rapidly inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). google.com These incretins are released after food consumption and stimulate insulin production. google.com

By inhibiting DP-IV, the inactivation of GLP-1 and GIP is slowed, leading to higher active levels of these hormones and consequently, increased insulin secretion from the pancreas. google.com This mechanism is a therapeutic target for the treatment of type 2 diabetes. A patent for 3-amino-4-phenylbutanoic acid derivatives describes their utility as DP-IV inhibitors for the treatment or prevention of diseases where this enzyme is involved, particularly type 2 diabetes. google.com This line of research indicates an application of 4-Amino-3-phenylbutanoic acid scaffolds in the development of novel treatments for metabolic disorders. google.com

Research in Cardiac Disorders

The therapeutic potential of compounds related to 4-Amino-3-phenylbutanoic acid has been explored in models of cardiac dysfunction. In a rat model of sepsis-induced cardiac damage, 4-phenylbutyric acid (PBA) was shown to alleviate cardiac injury. nih.govnih.gov The protective effects were linked to the modulation of amino acid and lipid metabolism. nih.govnih.gov

Another study investigating the effects of 4-Amino-3-phenylbutanoic acid (this compound) on cardiac and cerebral mitochondria in rats under immobilization and pain stress found that it had a protective effect. uitm.edu.my Stress was shown to increase nitric oxide production, leading to mitochondrial and endothelial dysfunction. uitm.edu.my Treatment with this compound inhibited this stress-induced rise in nitric oxide, which resulted in improved coupling of substrate peroxidation and ATP synthesis in the mitochondria. uitm.edu.my This suggests that 4-Amino-3-phenylbutanoic acid may help to restrict the harmful effects of stress on the heart by modulating inducible nitric oxide synthase (iNOS) activity. uitm.edu.my

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-Amino-3-phenylbutanoic acid | This compound |

| 4-phenylbutyric acid | PBA |

| Gamma-aminobutyric acid | GABA |

| Diazepam | |

| Baclofen | |

| Glucagon-like peptide-1 | GLP-1 |

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Receptor Affinity and Biological Activity

The chiral center at the C3 position (the β-carbon) of 4-amino-3-phenylbutanoic acid results in two distinct stereoisomers: (R)- and (S)-enantiomers. Research has unequivocally demonstrated that the pharmacological effects of the racemic mixture are almost exclusively attributable to the (R)-enantiomer. who.intscielo.org.mxbjbms.org

Radioligand binding assays have quantified the affinity of these enantiomers for the GABAB receptor. The (R)-enantiomer shows significantly higher affinity for GABAB receptors compared to the (S)-form. In comparative studies, (R)-phenibut was found to be approximately twice as potent as the racemic mixture in various pharmacological tests, including those for locomotor, antidepressant, and analgesic effects. rsu.lvnih.gov Conversely, the (S)-enantiomer was found to be inactive in these tests in doses up to 500 mg/kg. rsu.lvnih.gov

While the (S)-enantiomer lacks significant affinity for the GABAB receptor, some evidence suggests it may interact with α2-δ subunit-containing voltage-dependent calcium channels, an action it shares with related compounds like gabapentin (B195806). who.int The primary GABA-mimetic activity, however, resides in the (R)-enantiomer, highlighting a clear stereospecificity for GABAB receptor activation. scielo.org.mxrsu.lv

| Compound | GABAB Receptor Affinity (Ki, μM) |

| (R)-4-amino-3-phenylbutanoic acid | 92 ± 3 |

| Racemic 4-amino-3-phenylbutanoic acid | 177 ± 2 |

| Baclofen (Reference Agonist) | 6.0 ± 1 |

Data sourced from radioligand binding experiments using the selective GABAB receptor antagonist [3H]CGP54626. rsu.lvnih.gov

Effects of Phenyl Ring Substitutions on Pharmacological Activity and Physicochemical Properties

Modifications to the phenyl ring of 4-amino-3-phenylbutanoic acid lead to the creation of several well-known analogs with distinct pharmacological and physicochemical properties. These substitutions can alter potency, receptor selectivity, lipophilicity, and metabolic pathways.

| Compound | Phenyl Ring Substitution | Primary Consequence |

| 4-amino-3-phenylbutanoic acid | None (Unsubstituted) | Parent compound |

| Baclofen | 4-Chloro | Increased GABAB agonist potency |

| 4-Fluorothis compound | 4-Fluoro | Expected increase in lipophilicity |

| Tolibut | 4-Methyl | Described as having analgesic and tranquilizing properties |

The substitution of a hydrogen atom with fluorine on the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties. Adding a fluorine atom, particularly to an aromatic ring, generally increases the lipophilicity (logP) of a compound. chemrxiv.orgnih.govresearchgate.net This increased lipophilicity can enhance the ability of a drug to permeate biological membranes, including the blood-brain barrier (BBB). nih.gov

In the context of 4-amino-3-phenylbutanoic acid, the 4-fluoro derivative (4-Fluorothis compound) is an existing analog. wikipedia.orgresearchgate.net While specific comparative permeability data is not detailed in the available literature, the established principles of fluorine chemistry suggest that this modification would likely increase its lipophilicity relative to the parent compound. This enhancement is expected to facilitate more efficient transport across the BBB, potentially altering the compound's potency and pharmacokinetic profile. The effect of fluorination can, however, be complex, as it also introduces electronic changes to the molecule which can influence receptor binding. nih.gov

The addition of a methyl group to the phenyl ring, as seen in the analog Tolibut (4-amino-3-(p-tolyl)butanoic acid), also modifies the compound's properties. wikipedia.org A primary reason for introducing alkyl groups such as methyl onto an aromatic ring is to influence metabolic stability. Such groups can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. By preventing hydroxylation at that position, the metabolic clearance of the drug can be slowed, potentially leading to a longer duration of action. While Tolibut is described as having tranquilizing and neuroprotective effects, specific studies detailing its metabolic profile and stability in comparison to 4-amino-3-phenylbutanoic acid are not extensively covered in the scientific literature. wikipedia.org

Influence of Amino Group Position and Other Positional Isomers on Activity

The specific arrangement of the amino and phenyl groups along the butanoic acid chain is critical for biological activity. The parent compound is a β-phenyl substituted γ-amino acid. Shifting these functional groups creates positional isomers with significantly different properties.

4-amino-3-phenylbutanoic acid (β-Phenyl-GABA): The pharmacologically active conformation that acts as a GABAB agonist.

4-amino-2-phenylbutanoic acid (α-Phenyl-GABA): In this isomer, the phenyl group is on the α-carbon relative to the carboxyl group. cymitquimica.com

4-amino-4-phenylbutanoic acid (γ-Phenyl-GABA): Here, both the amino and phenyl groups are attached to the γ-carbon. cymitquimica.comnih.gov

The precise spatial relationship between the amino group and the carboxylic acid group is essential for mimicking the endogenous ligand GABA and achieving agonist activity at the GABAB receptor. The location of the phenyl group at the β-position appears to be optimal for conferring the correct conformation for receptor binding while enhancing BBB penetration. While the α-phenyl and γ-phenyl isomers exist, literature detailing their comparative pharmacological activity at GABA receptors is scarce, suggesting that the β-phenyl arrangement is the key structural requirement for the specific activity profile of 4-amino-3-phenylbutanoic acid.

Correlation Between Chemical Structure and Receptor Selectivity

The chemical structure of 4-amino-3-phenylbutanoic acid is the primary determinant of its receptor selectivity. Its core structure as a GABA analog directs it toward GABA receptors, while the specific conformation imposed by the β-phenyl group grants it selectivity for the GABAB subtype over the GABAA subtype. nih.gov

GABAB Receptor: The (R)-enantiomer is a selective agonist at the GABAB receptor, which is a G-protein coupled receptor (GPCR). rsu.lv This interaction is responsible for its primary anxiolytic and sedative effects. The structure of the (R)-enantiomer fits the orthosteric binding site on the GABAB1 subunit of the receptor heterodimer. nih.gov

GABAA Receptor: While it is primarily a GABAB agonist, some sources report weak or minimal activity at the GABAA receptor, which is a ligand-gated ion channel. bjbms.orgnih.gov This interaction is significantly less pronounced than its effect on GABAB receptors, indicating a high degree of selectivity conferred by its structure. The structural requirements for activating GPCRs versus ion channels are substantially different, explaining this selectivity. reddit.com

Advanced Analytical Methodologies for 4 Amino 3 Phenylbutanoic Acid Research

Quantitative and Qualitative Detection Methods

Electrochemical and spectrophotometric methods provide foundational techniques for the detection of 4-amino-3-phenylbutanoic acid. These methods are often employed for their relative simplicity and speed, providing essential information on the presence and concentration of the analyte.

Ion-Selective Membrane Techniques

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to a specific ion in a solution. The core of an ISE is an ion-selective membrane that contains an ionophore, a compound that reversibly binds the target ion. While specific research on an ion-selective electrode designed exclusively for 4-amino-3-phenylbutanoic acid is not widely documented, the principle can be applied. Given that 4-amino-3-phenylbutanoic acid is an amino acid derivative, ionophores based on amino acids like L-tryptophan and L-tyrosine could be adapted for this purpose. nih.gov Such an electrode would operate by measuring the potential difference between the ISE and a reference electrode, which correlates to the concentration of the protonated form of 4-amino-3-phenylbutanoic acid in the sample.

Differential Potentiometric Titration

Differential potentiometric titration is a highly precise analytical method for determining the concentration of a substance in solution. For 4-amino-3-phenylbutanoic acid, which possesses both an acidic carboxylic acid group and a basic amino group, this technique is theoretically applicable. The process would involve titrating a solution of the compound with a standard solution of a strong acid and separately with a strong base. By monitoring the potential using a pH electrode, two distinct equivalence points can be identified, corresponding to the complete protonation of the amino group and the complete deprotonation of the carboxyl group. The volume of titrant required to reach these points allows for a precise calculation of the compound's concentration. The first derivative of the titration curve (ΔpH/ΔV) is plotted against the titrant volume to accurately determine the endpoint.

UV-Spectrophotometric Methods

UV-Visible spectrophotometry is a method based on the absorption of ultraviolet or visible light by a molecule. The presence of a phenyl group in the structure of 4-amino-3-phenylbutanoic acid makes it a chromophore that absorbs light in the UV range. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. Theoretical studies can be used to determine the visible absorption maxima (λmax) for the compound. tandfonline.com For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The concentration of 4-amino-3-phenylbutanoic acid in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. To enhance sensitivity and selectivity, a pre-column derivatization step can be employed, where the analyte is reacted with a reagent like 2,4-dinitrofluorobenzene to create a derivative with a stronger UV absorbance at a specific wavelength, such as 350 nm. google.com

Chromatographic Techniques for Analysis

Chromatographic methods are powerful for separating complex mixtures and providing highly sensitive and selective quantification of individual components. High-performance liquid chromatography (HPLC) is the cornerstone of modern analysis for 4-amino-3-phenylbutanoic acid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a standard UV detector is a robust method for the separation and quantification of 4-amino-3-phenylbutanoic acid. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or potassium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netsielc.com Isocratic or gradient elution can be used to separate the analyte from other components in the sample matrix. nih.gov The UV detector measures the absorbance of the eluent as it exits the column, and the presence of 4-amino-3-phenylbutanoic acid is confirmed by its retention time and quantified by the peak area.

| Parameter | Description / Value |

|---|---|

| Column Type | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures with buffers like Ammonium Formate (AmFm) or Potassium Phosphate. researchgate.netsielc.com |

| Detection | Diode-Array Detection (DAD) or UV detector. nih.gov |

| Derivatization (Optional) | Pre-column reaction with 2,4-dinitrofluorobenzene to enhance UV detection at 350 nm. google.com |

HPLC Coupled with High-Resolution Mass Spectrometry (HPLC-HRMS)

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nih.govrsu.lv This combination merges the powerful separation capabilities of HPLC with the precise detection and identification provided by mass spectrometry. researchgate.net After separation on a reversed-phase column, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. nih.govrsu.lv

The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific precursor ion for 4-amino-3-phenylbutanoic acid (e.g., m/z 180.3) is selected and fragmented to produce a characteristic product ion (e.g., m/z 117.2). nih.govrsu.lv This specific transition, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for very low detection limits. rsu.lv This method has been validated for the quantification of 4-amino-3-phenylbutanoic acid in biological matrices like rat brain tissue extracts, with a linear range of 50–2000 ng/mL and a lower limit of quantification of 50 ng/mL. nih.govrsu.lv Another LC-MS/MS method achieved a limit of detection (LOD) of 0.22 µg/mL and a limit of quantification (LOQ) of 0.40 µg/mL. researchgate.net

| Parameter | Description / Value |

|---|---|

| Column Type | Reversed-phase C18. researchgate.net |

| Mobile Phase | Acetonitrile/water with 0.1% formic acid or methanol/water with 10 mM ammonium acetate (B1210297) and 0.1% acetic acid. researchgate.netnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. rsu.lv |

| Ion Transition (MRM) | precursor ion m/z 180.3 → product ion m/z 117.2. nih.govrsu.lv |

| Linearity Range | 50–2000 ng/mL. nih.govrsu.lv |

| Limit of Quantification (LOQ) | 50 ng/mL (in rat brain extracts) nih.govrsu.lv; 0.40 µg/mL. researchgate.net |

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Biological Matrices

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful and widely adopted technique for the quantitative analysis of 4-amino-3-phenylbutanoic acid in various biological matrices. This methodology offers high selectivity and sensitivity, which are essential for detecting the low concentrations of the analyte often present in biological samples.

A common approach for sample preparation involves a straightforward protein precipitation step. japsonline.comrsu.lv This is typically achieved by adding an organic solvent, such as acetonitrile containing a small percentage of formic acid, to the biological sample (e.g., brain tissue homogenate). japsonline.comrsu.lv Following vortexing and centrifugation, the clear supernatant can be directly injected into the HPLC system. japsonline.comrsu.lv

Chromatographic separation is generally performed on a reversed-phase column, such as a C18 column. japsonline.comrsu.lvsielc.comresearchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous component with an organic modifier. For instance, an isocratic mobile phase of acetonitrile and 0.1% formic acid in water has been successfully used. japsonline.comrsu.lv

Detection by tandem mass spectrometry is typically carried out using electrospray ionization (ESI) in the positive ion mode. japsonline.comrsu.lv Quantification is achieved through multiple reaction monitoring (MRM), which enhances the selectivity of the analysis. For 4-amino-3-phenylbutanoic acid, the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 180.3. japsonline.comrsu.lv The most abundant product ion, resulting from the loss of ammonia (B1221849) and formic acid, is observed at m/z 117.2. japsonline.comrsu.lv The transition of m/z 180.3 → 117.2 is therefore commonly monitored for quantification. japsonline.comrsu.lv

Validated HPLC-MS/MS methods have demonstrated excellent linearity over a range of concentrations, typically from 50 to 2000 ng/mL in brain tissue extracts, with a lower limit of quantification (LLOQ) of 50 ng/mL. japsonline.comrsu.lv These methods also exhibit acceptable precision and accuracy, making them suitable for pharmacokinetic studies. japsonline.comrsu.lv

| Parameter | Condition/Value | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with acidic acetonitrile | japsonline.comrsu.lv |

| Chromatographic Column | Reversed-phase C18 | japsonline.comrsu.lvsielc.comresearchgate.netnih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (isocratic) | japsonline.comrsu.lv |

| Ionization Mode | Positive Electrospray Ionization (ESI) | japsonline.comrsu.lv |

| Precursor Ion [M+H]⁺ (m/z) | 180.3 | japsonline.comrsu.lv |

| Product Ion (m/z) | 117.2 | japsonline.comrsu.lv |

| Linearity Range | 50–2000 ng/mL (in rat brain extracts) | japsonline.comrsu.lv |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL (in rat brain extracts) | japsonline.comrsu.lv |

Chiral HPLC for Enantiomer Separation

4-Amino-3-phenylbutanoic acid is a chiral molecule, and its enantiomers may exhibit different pharmacological activities. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the enantioseparation of chiral compounds. nih.gov

The separation of the enantiomers of 4-amino-3-phenylbutanoic acid can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. yakhak.orgsigmaaldrich.com For underivatized amino acids, which can be challenging to separate on some CSPs due to their zwitterionic nature, macrocyclic glycopeptide-based CSPs can be particularly effective. sigmaaldrich.com

Specific examples of chiral columns that have been used for the separation of 3-amino-4-phenyl butanoic acid enantiomers include CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-). hplc.eu These zwitterionic chiral stationary phases have demonstrated the ability to resolve the R and S enantiomers. The mobile phase composition is a critical factor in achieving enantiomeric separation. A mobile phase consisting of a mixture of methanol and acetonitrile containing triethylamine (B128534) (TEA) and acetic acid has been shown to be effective. hplc.eu The elution order of the enantiomers can be reversed by using the opposite chirality of the stationary phase. hplc.eu

| Chiral Stationary Phase | Mobile Phase | Elution Order | Reference |

|---|---|---|---|

| CHIRALPAK ZWIX(-) | Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM Acetic Acid | S < R | hplc.eu |

| CHIRALPAK ZWIX(+) | Methanol/Acetonitrile (50/50 v/v) with 25 mM TEA and 50 mM Acetic Acid | R < S | hplc.eu |

Methodological Considerations for Purity and Stability Analysis

Ensuring the purity and stability of 4-amino-3-phenylbutanoic acid is a critical aspect of its analytical characterization. Purity is typically assessed using HPLC, with a common acceptance criterion of ≥99.0%. nih.gov

Stability-indicating analytical methods are essential for monitoring changes in the purity and potency of a drug substance over time and under various environmental conditions. chromatographyonline.com The development of a stability-indicating HPLC method involves subjecting the compound to forced degradation studies under a range of stress conditions. These conditions typically include acid and base hydrolysis, oxidation, heat, and exposure to light. biopharminternational.comasianjpr.com

The goal of forced degradation is to generate potential degradation products. biopharminternational.com The analytical method must then be able to separate the intact drug from all significant degradation products, thus demonstrating its specificity and stability-indicating nature. chromatographyonline.com A diode-array detector is often used in conjunction with HPLC to aid in the identification of degradation products by comparing their UV spectra to that of the parent compound.

While a specific, validated stability-indicating HPLC method for 4-amino-3-phenylbutanoic acid is not detailed in the provided search results, the principles of such a method would involve:

Forced Degradation: Exposing solutions of 4-amino-3-phenylbutanoic acid to acidic (e.g., HCl), basic (e.g., NaOH), and oxidative (e.g., H₂O₂) conditions, as well as heat and light.

Method Development: Developing an HPLC method, likely using a reversed-phase C18 column, that can achieve baseline separation of the parent peak from any degradation product peaks.

Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the quantification of 4-amino-3-phenylbutanoic acid and its degradation products.

The stability of the compound is also assessed through long-term and accelerated stability studies, where the compound is stored under defined temperature and humidity conditions for extended periods. The stability-indicating method is then used to analyze samples at various time points to monitor for any degradation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the molecular properties of 4-Amino-3-phenylbutanoic acid with a high degree of accuracy. Calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a reliable description of the molecule's behavior.

Molecular Structure and Conformational Analysis

Computational studies have identified several stable conformations for 4-Amino-3-phenylbutanoic acid. The molecule's flexibility allows for different spatial arrangements of its constituent atoms. Research has considered at least three distinct structural forms: two stable isomers, often denoted as R1 and R2, and a more distorted, unstable isomer, R*. The transformation between these stable and unstable forms is a critical initial step in processes like intramolecular cyclization.

Quantum mechanics-optimized geometries reveal specific orientations of the protonated amine group relative to the plane of the benzene (B151609) ring. For instance, the crystal structure and quantum mechanics calculations show an exo-type conformation of the amine group, with dihedral angles measured at 178.26° and 148.93°, respectively. These computational approaches provide a more detailed and accurate three-dimensional structure compared to methods that lack initial 3D information.

Vibrational Spectra Analysis (FT-IR, FT-Raman, PED)

Vibrational spectroscopy is a key analytical technique for identifying molecular structures. DFT calculations provide theoretical vibrational frequencies that show excellent agreement with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. This combined experimental and theoretical approach allows for a comprehensive analysis of the molecule's vibrational modes.

Table 1: Selected Vibrational Frequencies and Assignments for 4-Amino-3-phenylbutanoic acid

| Assignment | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| OH Stretch | 3445 | - |

| NH₂ Asymmetric Stretch | 3088 | 3086 |

| NH₂ Symmetric Stretch | 3065 | 3064 |

| CH Stretch (Aromatic) | 3032 | 3030 |

| C=O Stretch | 1721 | 1720 |

| C=C Stretch (Aromatic) | 1605 | 1603 |

| NH₂ Scissoring | 1586 | 1584 |

| CH₂ Scissoring | 1458 | 1456 |

Electronic Properties: HOMO-LUMO Energy Gaps

The electronic characteristics of 4-Amino-3-phenylbutanoic acid have been investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

Table 2: Calculated Electronic Properties of 4-Amino-3-phenylbutanoic acid

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.01 |

| ELUMO | -0.78 |

| Energy Gap (ΔE) | 5.23 |

Non-Linear Optical (NLO) Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) properties are significant for applications in optoelectronics and photonics. nih.govnih.gov DFT calculations have been employed to determine the NLO properties of 4-Amino-3-phenylbutanoic acid, including its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are indicative of how a molecule's charge distribution is affected by an external electric field. A high hyperpolarizability value suggests a strong NLO response, which is often associated with intramolecular charge transfer.

Table 3: Calculated Non-Linear Optical (NLO) Properties of 4-Amino-3-phenylbutanoic acid

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.15 Debye |

| Polarizability (α) | -0.301 x 10⁻²³ esu |

| Hyperpolarizability (β) | 1.12 x 10⁻³⁰ esu |

Molecular Electrostatic Potential (MEP) for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-deficient regions.

For 4-Amino-3-phenylbutanoic acid, the MEP surface illustrates that the oxygen atoms of the carboxylic group are characterized by negative potential (red and yellow areas), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit a positive potential (blue areas), indicating sites for potential nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other chemical species. researchgate.net

Thermodynamic Properties Calculation

Computational methods can predict the thermodynamic properties of molecules, such as enthalpy, Gibbs free energy, and entropy. chemmethod.com Studies on 4-Amino-3-phenylbutanoic acid have investigated its thermodynamic stability. For instance, the lactam structure, a product of intramolecular cyclization, was found to have a higher thermal stability (−13.55 kcal/mol) compared to the parent phenibut molecule. Such calculations are vital for understanding reaction kinetics and the stability of different molecular forms under various conditions. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the binding mode of 4-amino-3-phenylbutanoic acid and in the rational design of new, more potent analogues.

4-Amino-3-phenylbutanoic acid is known to act as an agonist at the gamma-aminobutyric acid type B (GABAB) receptor. evitachem.com The GABAB receptor is a G-protein coupled receptor (GPCR) that functions as a mandatory heterodimer, composed of GABAB1 and GABAB2 subunits. nih.gov The binding of agonists occurs within the extracellular Venus Flytrap (VFT) domain of the GABAB1 subunit. nih.gov

Molecular docking simulations are employed to model the specific interactions between 4-amino-3-phenylbutanoic acid and the amino acid residues within this binding pocket. The process typically involves preparing the 3D structure of the receptor, often obtained from crystallographic data or homology modeling, and the 3D structure of the ligand. nih.govmdpi.com Using algorithms like the Lamarckian Genetic Algorithm, docking software explores various possible conformations of the ligand within the receptor's active site to identify the most stable binding pose, which is determined by a scoring function that estimates the binding affinity. researchgate.net

For 4-amino-3-phenylbutanoic acid, the key interactions with the GABAB receptor are predicted to involve its primary functional groups:

Amino Group (-NH₂): This positively charged group is expected to form strong ionic interactions and hydrogen bonds with negatively charged residues in the binding pocket, such as aspartate or glutamate.

Carboxyl Group (-COOH): This group can act as a hydrogen bond donor and acceptor and form salt bridges with positively charged residues like lysine (B10760008) or arginine.

Phenyl Ring: The aromatic ring is likely to engage in non-polar interactions, such as van der Waals forces and hydrophobic interactions, with non-polar residues in a specific sub-pocket of the receptor.

The (R)-enantiomer of the compound exhibits significantly higher biological activity, a stereoselectivity that can be explained by docking studies showing a more favorable fit and stronger interactions with the chiral environment of the receptor's binding site. evitachem.com

Table 1: Predicted Interactions between 4-Amino-3-phenylbutanoic acid and GABAB Receptor Binding Site

| Ligand Functional Group | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Amino Group | Ionic Bond, Hydrogen Bond | Aspartate, Glutamate |

| Carboxyl Group | Ionic Bond, Hydrogen Bond | Lysine, Arginine |

A significant application of molecular docking is the virtual screening of chemical libraries to identify novel compounds with desired biological activity. researchgate.net In the context of 4-amino-3-phenylbutanoic acid, this involves designing a series of analogues with modifications to the core structure and predicting their binding affinity for the GABAB receptor.

By systematically altering substituents on the phenyl ring or modifying the butyric acid backbone, researchers can generate a virtual library of new compounds. Each analogue is then docked into the GABAB receptor model, and its binding affinity is calculated by the docking program's scoring function, typically expressed in kcal/mol. unram.ac.id A lower (more negative) binding energy value suggests a more stable ligand-receptor complex and potentially higher potency. This process allows for the rapid, cost-effective prioritization of analogues for chemical synthesis and experimental testing.

Table 2: Hypothetical Binding Affinity Prediction for Analogues of 4-Amino-3-phenylbutanoic acid

| Compound | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Analogue 1 | Parent Compound | -7.5 |

| Analogue 2 | 4-Chloro on Phenyl Ring | -8.2 |

| Analogue 3 | 4-Methyl on Phenyl Ring | -7.8 |

| Analogue 4 | 4-Hydroxy on Phenyl Ring | -8.5 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more refined analysis of complex stability and a more accurate calculation of binding free energies.

GROMACS is a widely used software package for performing MD simulations of biomolecules. nih.govnih.gov A typical MD simulation of the 4-amino-3-phenylbutanoic acid-GABAB receptor complex begins with the best-docked pose. The complex is described by a set of parameters known as a force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) that defines the potential energy of the system. nih.gov

The simulation workflow involves several key steps:

System Setup: The ligand-receptor complex is placed in a simulation box and solvated with explicit water molecules and counter-ions to neutralize the system.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to a physiological temperature (e.g., 298 K) and the pressure is adjusted to atmospheric pressure (e.g., 1 atm) while keeping the protein and ligand positions restrained. This is followed by a period of unrestrained equilibration to allow the system to relax. nih.gov

Production Run: A long simulation (nanoseconds to microseconds) is performed, during which the trajectory (positions, velocities, and energies of all atoms over time) is saved for analysis.

From these trajectories, the binding free energy can be calculated using computationally intensive methods like thermodynamic integration or free energy perturbation (FEP). nih.govgromacs.org These methods involve simulating a non-physical pathway where the ligand is gradually "alchemically" transformed or decoupled from its environment, allowing for the calculation of the free energy difference between the bound and unbound states. gromacs.org

Table 3: Typical Workflow for a GROMACS MD Simulation

| Step | Purpose | Key Parameters |

|---|---|---|

| 1. System Building | Prepare the complex for simulation | Force Field (e.g., CHARMM36), Water Model (e.g., TIP3P) |

| 2. Energy Minimization | Remove steric clashes | Steepest Descent Algorithm |

| 3. NVT Equilibration | Stabilize system temperature | Nosé-Hoover thermostat, Position restraints |

| 4. NPT Equilibration | Stabilize system pressure and density | Parrinello-Rahman barostat, Position restraints |

The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PB(GB)SA) method is a popular end-point technique used to estimate binding free energies from MD simulation trajectories. nih.govnih.gov It is generally less computationally expensive than alchemical free energy methods. The binding free energy (ΔGbind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their free states. nih.gov

The calculation includes several energy components:

ΔEMM: Changes in molecular mechanics energy (van der Waals and electrostatic interactions).

ΔGsolv: The solvation free energy, which is split into polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS: The conformational entropy change upon binding, which is the most computationally demanding term and is sometimes omitted for relative energy rankings.

A powerful feature of the MM/GBSA approach is the ability to decompose the total binding free energy into contributions from individual amino acid residues. frontiersin.orgresearchgate.net This per-residue decomposition helps to identify "hot-spot" residues that are critical for the binding of 4-amino-3-phenylbutanoic acid, providing a quantitative measure of each residue's energetic contribution to the interaction.

Table 4: Hypothetical Per-Residue Binding Contribution for 4-Amino-3-phenylbutanoic acid at the GABAB Receptor

| Residue | Contribution to ΔGbind (kcal/mol) |

|---|---|

| Arg130 | -4.2 |

| Ser153 | -2.1 |

| Glu252 | -5.5 |

| Tyr265 | -3.8 |

Quantum Chemical Computations and Advanced Theoretical Studies

Quantum chemical computations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, independent of its biological receptor. tandfonline.com These studies provide fundamental insights into the molecule's structure, reactivity, and spectroscopic characteristics.

A combined experimental and theoretical study on 4-amino-3-phenylbutanoic acid utilized DFT with the B3LYP functional and 6-311++G(d,p) basis set to perform such calculations. tandfonline.com Key properties investigated include:

Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy state.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. tandfonline.com

Non-Linear Optical (NLO) Properties: Computation of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are relevant for understanding the molecule's response to an external electric field. tandfonline.com

Spectroscopic Analysis: Theoretical calculation of vibrational frequencies (IR and Raman) and UV-visible absorption spectra to complement experimental findings. tandfonline.com

These quantum chemical computations provide a detailed electronic-level understanding of 4-amino-3-phenylbutanoic acid, which complements the classical mechanics-based approaches of docking and MD simulations. tandfonline.com

Table 5: Selected Quantum Chemical Properties of 4-Amino-3-phenylbutanoic acid

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | 2.9656 D | DFT/B3LYP |

| Polarizability (αtot) | 1.89 x 10-23 esu | DFT/B3LYP |